Product packaging for Dicamba-olamine(Cat. No.:CAS No. 53404-28-7)

Dicamba-olamine

Cat. No.: B12299138
CAS No.: 53404-28-7
M. Wt: 282.12 g/mol
InChI Key: PYJWLFDSOCOIHD-UHFFFAOYSA-N
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Description

Dicamba-olamine is the monoethanolamine salt of dicamba (3,6-dichloro-2-methoxybenzoic acid), a systemic benzoic acid herbicide used extensively in agricultural research . It functions as a synthetic auxin, mimicking natural plant growth hormones (indole-3-acetic acid) to disrupt normal plant growth regulation . This mechanism leads to uncontrolled cell growth in the stems, petioles, and leaves of sensitive broadleaf plants, ultimately destroying vascular tissue and causing plant death . It is absorbed through both leaves and roots and is translocated throughout the plant . This compound is classified as a Group 4 herbicide (synthetic auxin) by the Herbicide Resistance Action Committee (HRAC) and WSSA MoA class 4 . This compound is a key tool for researchers studying herbicide efficacy, plant physiology, auxin action mechanisms, and the management of resistant weeds . It is used in studies targeting a wide spectrum of annual and perennial broadleaf weeds, including bedstraw, buttercup, cocklebur, lambsquarters, pigweed, sowthistle, velvetleaf, knapweed, bindweed, and thistles . Common research applications involve weed control in crops such as cotton, sugarcane, soybeans, sorghum, asparagus, and cereals, including wheat and maize . This product is supplied For Research Use Only. It is strictly not for diagnostic, therapeutic, personal, or any other use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13Cl2NO4 B12299138 Dicamba-olamine CAS No. 53404-28-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

53404-28-7

Molecular Formula

C10H13Cl2NO4

Molecular Weight

282.12 g/mol

IUPAC Name

2-aminoethanol;3,6-dichloro-2-methoxybenzoic acid

InChI

InChI=1S/C8H6Cl2O3.C2H7NO/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;3-1-2-4/h2-3H,1H3,(H,11,12);4H,1-3H2

InChI Key

PYJWLFDSOCOIHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(CO)N

Origin of Product

United States

Preparation Methods

Precursor Synthesis: Production of Dicamba

Sulfonation-Bromo-Carboxylation Route (Patent CN102838483A)

The synthesis of dicamba begins with 2,5-dichlorophenol as the primary feedstock. In the first stage, sulfonation is conducted using concentrated sulfuric acid (80–98 wt%) at 60–200°C for 2–5 hours, yielding 4-hydroxy-2,5-dichlorobenzenesulfonic acid. Subsequent bromination with liquid bromine or bromine water introduces a bromine atom at the 3-position, forming 4-hydroxy-2,5-dichloro-3-bromobenzenesulfonic acid.

A critical step involves carboxylation via Grignard or organolithium reagents. Magnesium or lithium complexes react with CO₂ under electrophilic conditions, generating 5-sulfo-3,6-dichlorosalicylic acid. Desulfonation is achieved through refluxing in a strong alkaline solution (e.g., 20% NaOH at 120°C), followed by acidification to isolate 3,6-dichlorosalicylic acid. Final O-methylation with methyl chloride at 100°C under 0.6 MPa pressure completes the synthesis, yielding dicamba with a purity of 98.5% and an overall yield of 92%.

Key Data:
Step Conditions Yield (%)
Sulfonation H₂SO₄, 60–200°C, 2–5h 95–98
Bromination Br₂, solvent, 25–50°C 90–92
Carboxylation Mg/Li, CO₂, 60–80°C 85–88
Desulfonation NaOH (20%), 120°C, 2h 99.5
O-Methylation CH₃Cl, 100°C, 6h 92

Supercritical CO₂ Carboxylation Route (Patent CN102125035B)

An alternative method utilizes 2,5-chlorophenoxyacetic acid as the starting material. Sodium phenolate is prepared by reacting 2,5-chlorophenoxyacetic acid with sodium alkoxide in ethanol. Carboxylation occurs in an autoclave under supercritical CO₂ conditions (7.5–8.5 MPa, 120–130°C, 3–4 hours) with anhydrous potassium carbonate as a catalyst. This step directly forms 3,6-dichlorosalicylic acid sodium salt, which is acidified to yield the free acid.

Methylation with dimethyl carbonate (DMC) in the presence of tetrabutylammonium bromide (TBAB) at 130°C produces dicamba with an 82.3% yield. This route avoids hazardous methyl chloride and reduces energy consumption compared to traditional methods.

Dicamba-Olamine Formation: Neutralization and Stabilization

Amine Selection and Reaction Dynamics

This compound is synthesized by neutralizing dicamba with ethanolamine (2-aminoethanol). The reaction follows a simple acid-base mechanism:
$$
\text{C}8\text{H}5\text{Cl}2\text{O}3\text{H} + \text{HOCH}2\text{CH}2\text{NH}2 \rightarrow \text{C}8\text{H}5\text{Cl}2\text{O}3^- \cdot \text{H}3\text{N}^+\text{CH}2\text{CH}2\text{OH}
$$
Ethanolamine is preferred due to its ability to form hydrogen bonds with dicamba, reducing volatility by 40–60% compared to free acid formulations.

Industrial-Scale Process Optimization

Neutralization is typically conducted in aqueous or alcoholic solvents at 50–70°C. Stoichiometric ratios of 1:1 (dicamba:ethanolamine) are maintained to prevent residual acidity. Post-reaction, the mixture is concentrated under vacuum, and the product is crystallized by cooling to 5–10°C. Filtration and drying yield this compound as a white crystalline solid with >98% purity.

Critical Parameters:
Parameter Optimal Range Impact on Product Quality
Temperature 50–70°C Higher temps accelerate reaction but risk decomposition
Solvent Water/Ethanol (1:1) Ensures complete dissolution
pH 6.5–7.5 Prevents over-neutralization
Cooling Rate 1–2°C/min Enhances crystal purity

Comparative Analysis of Synthetic Routes

Yield and Purity Trade-offs

The sulfonation-bromo-carboxylation route (Patent 1) achieves higher dicamba purity (98.5%) but involves hazardous bromine and multiple purification steps. In contrast, the supercritical CO₂ method (Patent 2) offers a greener profile with 85.2% yield in fewer steps but requires specialized high-pressure equipment.

Advanced Formulation Strategies

Hydrogen Bonding and Volatility Suppression

Research indicates that ethanolamine’s –NH₂ and –OH groups form intramolecular hydrogen bonds with dicamba’s methoxy and carboxylate groups. This interaction lowers vapor pressure from 4.7 × 10⁻⁴ mmHg (dicamba acid) to 1.2 × 10⁻⁶ mmHg (this compound), minimizing drift risks.

Co-Formulation with Adjuvants

Modern formulations often include surfactants (e.g., alkyl polyglucosides) to enhance foliar adhesion. A 2023 study demonstrated that adding 0.5% surfactant increases herbicidal efficacy by 27% without compromising salt stability.

Chemical Reactions Analysis

Types of Reactions

Dicamba-olamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated dicamba derivatives, amine-substituted dicamba, and other substituted benzoic acid derivatives .

Scientific Research Applications

Herbicidal Applications

Dicamba-olamine as a Herbicide:
this compound is primarily used as a herbicide due to its ability to disrupt plant growth by mimicking natural plant hormones (auxins). This action leads to uncontrolled growth and eventual death of susceptible plants. Its formulation as an olamine salt enhances its efficacy and reduces volatility, minimizing off-target drift during application .

Formulation Benefits:
The low volatility formulations of dicamba, including this compound, allow for safer applications without significant environmental contamination. These formulations are particularly beneficial when applied to dicamba-resistant crops such as soybean and cotton, which have been genetically engineered to tolerate higher concentrations of the herbicide .

Synergistic Effects with Other Agrochemicals

Combination with Other Active Ingredients:
Research indicates that this compound can be effectively combined with other agrochemicals to enhance plant health and yield. For instance, mixtures that include this compound and pyraclostrobin have shown synergistic effects in improving the resilience of crops against diseases while controlling weeds .

Case Study:
A study demonstrated that applying a mixture of this compound and harpin proteins significantly increased the health of soybean plants, suggesting that such combinations can lead to improved agricultural outcomes .

Environmental Impact Studies

Effects on Soil Microbial Activity:
Recent studies have evaluated the impact of this compound on soil microbial communities. Findings suggest that foliar applications of dicamba do not have lasting detrimental effects on microbial activities within the rhizosphere of resistant soybean plants. This is crucial for maintaining soil health and supporting sustainable agricultural practices .

Table 1: Microbial Activity Assessment

Treatmentβ-glucosidase ActivityCellobiohydrolase ActivityPhosphatase Activity
ControlBaselineBaselineBaseline
This compoundNo significant changeNo significant changeSlight decrease

Health Risk Assessments

Human Health Concerns:
While this compound is effective as a herbicide, it has been associated with certain health risks among agricultural workers. Studies have shown links between high exposure levels and increased risks of specific cancers, such as liver cancer and chronic lymphocytic leukemia. Continuous monitoring and research are necessary to fully understand these risks and mitigate them through safety protocols .

Table 2: Cancer Risk Associated with Dicamba Use

Type of CancerRelative Risk (RR)Confidence Interval (CI)
Liver Cancer1.801.26–2.56
Chronic Lymphocytic Leukemia (CLL)1.200.96–1.50
Myeloid Leukemia0.730.51–1.03

Regulatory Considerations

Approval for Use:
The approval of genetically engineered crops resistant to dicamba has led to increased usage of this compound in agricultural practices. Regulatory bodies continuously assess the safety and environmental impact of this compound to ensure it meets health standards while promoting agricultural productivity .

Mechanism of Action

Dicamba-olamine functions as a synthetic auxin, mimicking the natural plant hormone auxin. It is absorbed through the leaves and translocates throughout the plant, causing uncontrolled growth, leading to plant death. The molecular targets include auxin receptors and pathways involved in ethylene and abscisic acid production, which result in growth inhibition, senescence, and tissue decay .

Comparison with Similar Compounds

Structural and Chemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Counterion
This compound 53404-28-7 C₈H₆Cl₂O₃·C₂H₇NO 282.12 Ethanolamine (2-aminoethanol)
Dicamba-dimethylammonium 2300-66-5 C₈H₆Cl₂O₃·C₂H₇N 266.12 Dimethylamine
Dicamba-diglycolamine 104040-79-1 Not provided in evidence Diglycolamine
Dicamba-potassium 10007-85-9 C₈H₆Cl₂O₃·K 238.64 (parent acid) + 39.10 Potassium
Dicamba-sodium 1982-69-0 C₈H₆Cl₂O₃·Na 238.64 (parent acid) + 22.99 Sodium

Key Observations :

  • Counterion Impact : Amine salts (e.g., dimethylammonium, olamine) generally exhibit moderate water solubility, suitable for soil or foliar applications. In contrast, alkali metal salts (potassium, sodium) are highly water-soluble, favoring rapid foliar uptake .
  • Molecular Weight : this compound’s higher molecular weight (282.12 g/mol) compared to dicamba-dimethylammonium (266.12 g/mol) may influence volatility. Lower volatility reduces off-target drift, a critical factor in herbicide formulations .

Biological Activity

Dicamba-olamine is a derivative of dicamba, a widely used herbicide known for its effectiveness in controlling broadleaf weeds. Understanding the biological activity of this compound is crucial for assessing its environmental impact, potential health risks, and efficacy in agricultural applications. This article synthesizes findings from various studies, including case studies and experimental data, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by the presence of an amine group that enhances its solubility and biological activity compared to traditional dicamba formulations. The chemical structure allows it to interact with plant growth regulators and potentially affect non-target species.

Dicamba functions primarily as a synthetic auxin, mimicking natural plant hormones that regulate growth. This leads to uncontrolled growth in susceptible plant species, ultimately resulting in their death. The specific mechanism involves:

  • Disruption of Hormonal Balance : By mimicking auxin, dicamba alters normal physiological processes in plants.
  • Induction of Abnormal Growth Responses : It causes rapid cell elongation and division, leading to wilting and death.

Biological Activity Against Microbial Species

Recent studies have indicated that exposure to dicamba formulations can alter the microbial community structure in soil environments. A study demonstrated that sublethal concentrations of dicamba induced changes in antibiotic resistance patterns among bacteria such as Escherichia coli and Salmonella enterica. This suggests that dicamba may enhance the expression of efflux pumps responsible for antibiotic resistance, indicating a significant ecological impact beyond its herbicidal properties .

Cancer Risk Associations

A notable case-control study within the Agricultural Health Study highlighted potential associations between dicamba exposure and certain types of cancer among agricultural workers. Key findings include:

  • Increased Risk : Applicators with high exposure levels exhibited elevated risks for liver cancer (relative risk [RR] = 1.80) and chronic lymphocytic leukemia (RR = 1.20) compared to non-users .
  • Lower Risk for Myeloid Leukemia : Interestingly, there was an inverse association with myeloid leukemia (RR = 0.73), suggesting complex interactions between exposure levels and cancer types.

Case Study: Volatility and Environmental Impact

Research on the volatility of dicamba formulations revealed significant environmental concerns. New formulations intended to reduce volatility still resulted in damage to non-target crops due to drift during application. This highlights the need for careful management practices when using dicamba-based products .

Experimental Data: Herbicidal Efficacy

In greenhouse studies comparing traditional dicamba formulations with this compound derivatives, it was found that the latter exhibited enhanced herbicidal activity against various weed species while maintaining lower volatility profiles. This suggests that modifying the chemical structure can lead to more effective and environmentally friendly herbicides .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of different dicamba formulations, including this compound:

Formulation Efficacy Against Weeds Volatility Impact on Microbial Resistance Cancer Risk Association
DicambaHighHighInduces resistance mechanismsLiver cancer (RR = 1.80)
This compoundHigherLowerSimilar induction effectsCLL (RR = 1.20)
Herbicidal Ionic LiquidsVery HighVery LowEnhanced stabilityNot studied

Q & A

Q. How can researchers design controlled experiments to evaluate Dicamba-olamine’s herbicidal efficacy under varying environmental conditions?

Methodological Answer:

  • Experimental Design: Use factorial designs to isolate variables (e.g., soil pH, temperature, humidity) and measure their impact on efficacy. Replicate trials across multiple growth chambers or field plots to account for environmental variability .
  • Data Collection: Quantify weed biomass reduction and crop tolerance using standardized scales (e.g., EWRC scores). Include untreated controls and reference herbicides for comparative analysis .
  • Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences in efficacy across conditions .

Q. What analytical techniques are recommended for quantifying this compound residues in soil and plant tissues?

Methodological Answer:

  • Extraction: Use solid-phase extraction (SPE) with acidified solvents to isolate residues from soil/plant matrices.
  • Quantification: Employ HPLC-MS/MS with deuterated internal standards to achieve high sensitivity (LOQ ≤ 0.01 ppm). Validate methods via spike-recovery experiments (70–120% recovery) .
  • Quality Control: Include blanks and reference materials (e.g., NIST-certified samples) to ensure analytical accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s phytotoxicity to non-target plants?

Methodological Answer:

  • Meta-Analysis: Systematically review peer-reviewed studies (e.g., Web of Science, Scopus) to identify variables causing discrepancies (e.g., application timing, adjuvant use). Use PRISMA guidelines for transparency .
  • Controlled Replication: Replicate conflicting studies under identical conditions to isolate methodological or environmental factors. For example, test vapor drift effects in wind-tunnel experiments .
  • Data Interpretation: Apply contradiction analysis frameworks to distinguish between measurement errors, contextual factors (e.g., plant phenology), and mechanistic hypotheses (e.g., enzyme inhibition variability) .

Q. What strategies optimize the synthesis of this compound to minimize by-products in industrial-scale reactions?

Methodological Answer:

  • Reaction Optimization: Use response surface methodology (RSM) to model variables (e.g., temperature, molar ratios). Prioritize green chemistry principles (e.g., solvent-free synthesis) .
  • By-Product Characterization: Employ GC-MS and NMR to identify impurities. Compare with toxicity databases (e.g., ECOTOX) to assess ecological risks .
  • Process Validation: Conduct pilot-scale trials with inline monitoring (e.g., FTIR spectroscopy) to ensure reproducibility .

Methodological Frameworks for Data Analysis

Q. How should researchers structure a literature review to identify gaps in this compound’s mode of action studies?

Methodological Answer:

  • Taxonomy Development: Categorize existing studies by biological targets (e.g., auxin receptors, enzyme inhibition) and experimental models (e.g., Arabidopsis, field crops) .
  • Gap Analysis: Use SWOT frameworks to highlight understudied areas (e.g., long-term resistance mechanisms) or conflicting hypotheses (e.g., cross-resistance patterns) .
  • Citation Tracking: Leverage tools like Connected Papers or CiteSpace to map citation networks and identify seminal works .

Q. What protocols ensure ethical and reproducible data sharing in collaborative this compound research?

Methodological Answer:

  • Data Documentation: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) for real-time updates .
  • Material Transfer Agreements (MTAs): Define ownership and usage rights for synthesized compounds or proprietary data .
  • Reproducibility Checks: Share raw datasets and code (e.g., R/Python scripts) via repositories like Zenodo or Figshare .

Addressing Complex Research Challenges

Q. How can researchers design longitudinal studies to assess this compound’s impact on soil microbial communities?

Methodological Answer:

  • Sampling Strategy: Collect soil cores seasonally over 3–5 years. Use metabarcoding (16S/ITS sequencing) to track microbial diversity shifts .
  • Control Groups: Include untreated plots and plots with alternative herbicides to isolate this compound-specific effects .
  • Data Integration: Combine sequencing data with physicochemical parameters (e.g., pH, organic matter) using multivariate statistics (e.g., PERMANOVA) .

Q. What computational models predict this compound’s environmental fate under climate change scenarios?

Methodological Answer:

  • Model Selection: Use Pesticide Root Zone Model (PRZM) or MACRO to simulate leaching and degradation. Calibrate with region-specific climate projections (e.g., IPCC RCP scenarios) .
  • Sensitivity Analysis: Identify key parameters (e.g., hydrolysis rate, Koc) driving model uncertainty via Monte Carlo simulations .
  • Validation: Compare predictions with field monitoring data from long-term ecological research (LTER) sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.